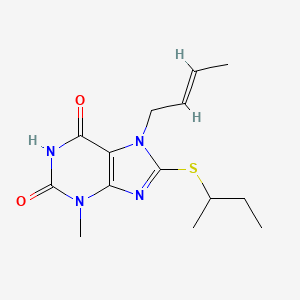

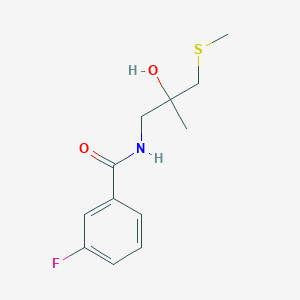

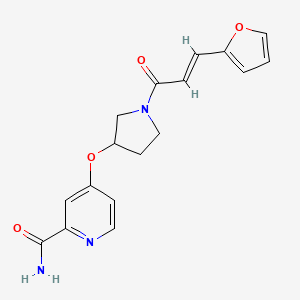

![molecular formula C21H20N4O2S2 B2358185 N-(6-metilbenzo[d]tiazol-2-il)-2-((1-(4-etoxi fenil)-1H-imidazol-2-il)tio)acetamida CAS No. 688336-45-0](/img/structure/B2358185.png)

N-(6-metilbenzo[d]tiazol-2-il)-2-((1-(4-etoxi fenil)-1H-imidazol-2-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

El compuesto ha sido investigado por su potencial antitumoral. Específicamente, se encuentra dentro de la clase de derivados de tieno[3,2-d]pirimidina y actúa como un potenciador de la enzima EZH2. En un estudio, el compuesto 12e demostró una notable actividad antitumoral contra líneas celulares de linfoma (SU-DHL-6, WSU-DLCL-2 y K562) con baja toxicidad para las células normales HEK293T . La optimización y evaluación adicionales de este compuesto podrían conducir a nuevos inhibidores de EZH2 para la terapia del cáncer.

Inhibición de la Proteína Quinasa

Otra vía de investigación implica la inhibición de la proteína quinasa humana CK2. Se sintetizaron y probaron in vitro ácidos (tieno[2,3-d]pirimidin-4-iltio)carboxílicos sustituidos, incluidos los derivados de nuestro compuesto. Notablemente, el ácido 3-{[5-(4-metilfenil)tieno[2,3-d]pirimidin-4-il]tio}propanoico y el ácido 3-{[5-(4-etoxi fenil)tieno[2,3-d]pirimidin-4-il]tio}propanoico exhibieron una potente actividad inhibitoria contra CK2 . Comprender las interacciones moleculares de nuestro compuesto con CK2 puede guiar el desarrollo de fármacos.

Inhibición de SHP1

Estudios teóricos y aplicaciones experimentales han explorado los efectos inhibitorios de los derivados de 2-fenil-1,3,4-tiadiazol sobre SHP1. Aunque no están directamente relacionados con nuestro compuesto, estos hallazgos resaltan la relevancia de compuestos similares que contienen azufre en la modulación de las vías de señalización celular . Investigar el impacto de nuestro compuesto en SHP1 podría proporcionar información valiosa.

Inhibición de la Migración

El compuesto 12e también inhibió la migración de las células SU-DHL-6. Investigar sus efectos sobre la motilidad celular y la metástasis podría ser relevante para las estrategias de tratamiento del cáncer.

En resumen, nuestro compuesto promete en varios campos científicos, desde la actividad antitumoral hasta la inhibición de la proteína quinasa. Los investigadores deberían explorar su potencial en profundidad, considerando su estructura única y sus efectos biológicos.

Propiedades

IUPAC Name |

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-3-27-16-7-5-15(6-8-16)25-11-10-22-21(25)28-13-19(26)24-20-23-17-9-4-14(2)12-18(17)29-20/h4-12H,3,13H2,1-2H3,(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZYGJZELZXUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

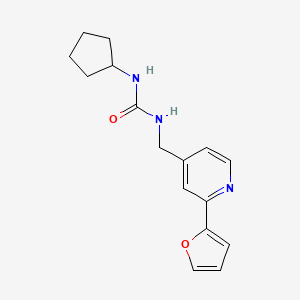

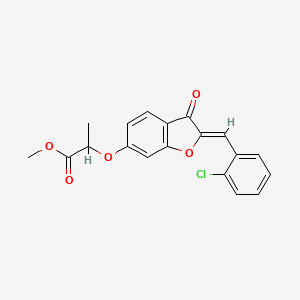

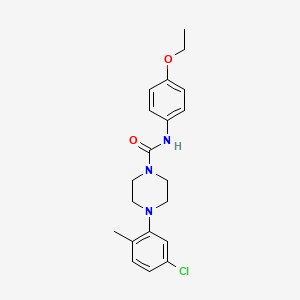

![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

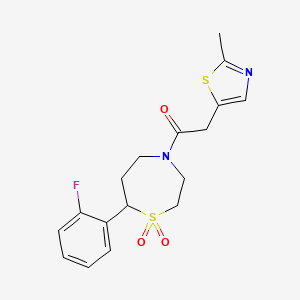

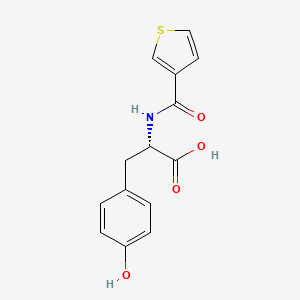

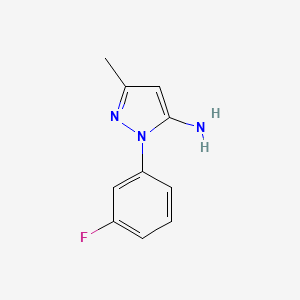

![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)

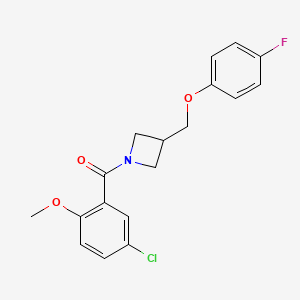

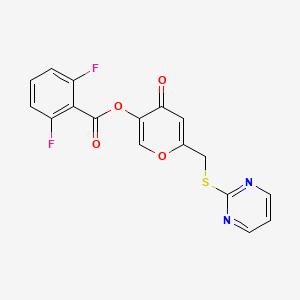

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)